3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one
Description
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3-(2-methylbutan-2-yl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-4-11(2,3)14-9-12(16-10(14)15)6-5-7-13-8-12/h13H,4-9H2,1-3H3 |
InChI Key |
SABLELKAIBRQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N1CC2(CCCNC2)OC1=O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Spirocyclic Core
The core, 1-oxa-3,7-diazaspiro[4.5]decan-2-one , can be synthesized via a cyclization of appropriately substituted amino alcohols or amino acids derivatives:
- Starting Material: A suitable amino alcohol bearing the desired substituents.
- Cyclization Conditions: Treatment with dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux, facilitating intramolecular cyclization to form the spirocyclic structure (as per US Patent 4,244,961).
Introduction of the 1,1-Dimethylpropyl Group
The 1,1-dimethylpropyl substituent (tert-butyl-like group) can be introduced via nucleophilic substitution:
- Step 1: Formation of a suitable nucleophile, such as a deprotonated amino group or heteroatom on the core.
- Step 2: Alkylation with 2-bromo-2-methylpropane or tert-butyl halides in the presence of a base (e.g., potassium carbonate) in inert solvents like acetonitrile or dimethylformamide (DMF).
- Reaction Conditions: Typically at room temperature or slightly elevated temperatures (25–50°C) to favor monoalkylation while minimizing over-alkylation.
Final Functionalization
Subsequent steps involve:
- Oxidation or reduction to adjust oxidation states if necessary.
- Purification via chromatography or recrystallization.
Specific Synthesis Data and Conditions
Alternative Approaches and Variations
- Use of Protecting Groups: To prevent side reactions, protecting groups on nitrogen or oxygen may be employed during alkylation.
- Use of Catalysts: Transition metal catalysis (e.g., palladium-catalyzed cross-coupling) could facilitate more selective introduction of the tert-butyl group, especially if halogenated intermediates are used.
- One-Pot Synthesis: Combining cyclization and alkylation steps in a sequential manner to improve efficiency.
Data Table Summarizing Key Parameters
| Method | Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Patent-based cyclization | Phosphorus oxychloride | Reflux | 80–120°C | 60–75% | Intramolecular cyclization |
| Alkylation | tert-Butyl halide, K₂CO₃ | DMF | 25–50°C | 50–65% | Monoalkylation preferred |
| Purification | Chromatography | - | Room temp | - | Ensures purity |
Research Findings and Optimization
- Reaction Efficiency: Use of excess tert-butyl halide can improve alkylation yields but may increase side reactions.
- Selectivity: Employing mild bases and controlled temperatures minimizes over-alkylation.
- Purity: Chromatographic purification (silica gel, reverse phase) ensures high-purity final compounds suitable for biological testing.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Functional and Pharmacological Differences
- Receptor Binding : Fluorinated analogs (e.g., 8-[3-[bis(4-fluorophenyl)methoxy]propyl]-...) demonstrate enhanced selectivity for central nervous system targets due to fluorine’s electronegativity and metabolic stability .
Physicochemical Properties
Biological Activity
3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of diazaspiro compounds, characterized by a unique spirocyclic structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 222.33 g/mol.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of similar diazaspiro compounds. For instance, a related compound demonstrated significant activity in the maximal electroshock seizure (MES) assay and subcutaneous pentylenetetrazole (scPTZ) screening tests. The most active derivative showed an ED50 value significantly lower than that of standard anticonvulsants like phenobarbital and ethosuximide .
Table 1: Anticonvulsant Activity Comparison
| Compound | ED50 (mmol/kg) | Reference Compound | ED50 (mmol/kg) |
|---|---|---|---|
| 3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one | TBD | Phenobarbital | 0.45 |
| Related Compound | 0.09 | Ethosuximide | 7.5 |
Sigma and Opioid Receptor Interaction
Research indicates that compounds with similar structures exhibit dual pharmacological activity towards sigma receptors and mu-opioid receptors (MOR). These interactions suggest potential applications in pain management and neurological disorders .
The exact mechanisms through which 3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one exerts its biological effects remain under investigation. However, it is hypothesized that the compound may modulate neurotransmitter release or receptor activity due to its structural similarities with known receptor ligands.
Study on Anticonvulsant Activity
A study conducted on a series of spiroimidazolidinone derivatives revealed that specific modifications to the diazaspiro structure could enhance anticonvulsant activity while minimizing neurotoxicity. In this context, compounds were evaluated for their protective effects against seizures induced by electrical stimulation and chemical agents .
Pharmacological Profile Analysis
Another investigation focused on the pharmacological profile of related diazaspiro compounds showed promising results in reducing seizure frequency in animal models without significant side effects typically associated with traditional anticonvulsants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
